Heptyl 2-iodopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Heptyl 2-iodopropanoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-iodopropanoic acid with heptanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Chemical Reactions Analysis
Heptyl 2-iodopropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form heptyl 2-propanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form heptyl 2-iodopropanoic acid using oxidizing agents such as potassium permanganate.
Scientific Research Applications
Heptyl 2-iodopropanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of heptyl 2-iodopropanoate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules . The ester functional group allows it to undergo hydrolysis, releasing the corresponding alcohol and acid .
Comparison with Similar Compounds
Heptyl 2-iodopropanoate can be compared with similar compounds such as:
Heptyl 2-bromopropanoate: Similar in structure but contains a bromine atom instead of iodine, leading to different reactivity and properties.
Heptyl 2-chloropropanoate: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine-containing compound.
Heptyl 2-fluoropropanoate: The presence of a fluorine atom makes it less reactive than its iodine counterpart.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the iodine atom .
Properties
Molecular Formula |
C10H19IO2 |
---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
heptyl 2-iodopropanoate |
InChI |
InChI=1S/C10H19IO2/c1-3-4-5-6-7-8-13-10(12)9(2)11/h9H,3-8H2,1-2H3 |
InChI Key |
HWUZCAYXJMOXPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.